6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1421453-96-4
VCID: VC4888028
InChI: InChI=1S/C17H17N3O2S/c18-11-13-3-4-16(19-12-13)22-14-5-7-20(8-6-14)17(21)10-15-2-1-9-23-15/h1-4,9,12,14H,5-8,10H2
SMILES: C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CC3=CC=CS3
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4

6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

CAS No.: 1421453-96-4

Cat. No.: VC4888028

Molecular Formula: C17H17N3O2S

Molecular Weight: 327.4

* For research use only. Not for human or veterinary use.

6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile - 1421453-96-4

Specification

CAS No. 1421453-96-4
Molecular Formula C17H17N3O2S
Molecular Weight 327.4
IUPAC Name 6-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Standard InChI InChI=1S/C17H17N3O2S/c18-11-13-3-4-16(19-12-13)22-14-5-7-20(8-6-14)17(21)10-15-2-1-9-23-15/h1-4,9,12,14H,5-8,10H2
Standard InChI Key PVMVXFRGUYKGGQ-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CC3=CC=CS3

Introduction

Structural Analysis

The structure of 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile includes:

  • Thiophene Ring: Known for its sulfur-containing heterocyclic structure, thiophene is a common component in pharmaceuticals and agrochemicals due to its ability to participate in various biological interactions .

  • Piperidine Moiety: Piperidine is a six-membered ring with one nitrogen atom, often used in drug design due to its versatility in forming various derivatives with different biological activities .

  • Nicotinonitrile Backbone: This part of the molecule is derived from nicotinic acid (vitamin B3), which is modified to include a nitrile group, potentially enhancing its reactivity and biological activity.

Synthesis Methodologies

The synthesis of compounds similar to 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

  • Acetylation: Thiophen-2-ylacetic acid or its derivatives are acylated with piperidine or its derivatives.

  • Oxylation: The piperidine derivative is then linked to a nicotinonitrile backbone via an ether linkage.

  • Confirmation of Structure: Techniques like NMR (1H and 13C), HRMS, and IR spectroscopy are used to confirm the structure of the synthesized compound .

Biological Activities

While specific biological activities of 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile are not detailed in the search results, compounds with similar structures often exhibit a range of activities:

  • Antimicrobial Activity: Thiophene derivatives have shown potential as antimicrobial agents .

  • Fungicidal Activity: Compounds incorporating thiophene and other heterocycles have demonstrated efficacy against fungal pathogens .

  • Antiviral Activity: Modifications to thiophene-based compounds can lead to antiviral properties, as seen in some derivatives .

Data Tables

Given the lack of specific data on 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile, the following table illustrates the general properties of similar compounds:

Compound TypeBiological ActivitySynthesis Method
Thiophene DerivativesAntimicrobial, FungicidalAcylation, Amidation
Piperidine DerivativesPotential CNS ActivityAlkylation, Acylation
Nicotinonitrile DerivativesVarious Biological ActivitiesCyanation, Etherification

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